N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine
Overview
Description
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is a compound that falls under the category of sulfonamide derivatives . Sulfonamides are known for their wide spectrum of biological activities, including antimicrobial and anticancer activities . They are often conjugated with acetamide fragments .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides, involves refluxing chloroacetamide derivatives with arylamines . The yields from this process are moderate to good, ranging from 51% to 84% .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(Piperidin-1-ylsulfonyl)aniline, is represented by the linear formula C11H16N2O2S .Chemical Reactions Analysis
Sulfonamide derivatives exhibit a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(Piperidin-1-ylsulfonyl)aniline, are represented by the linear formula C11H16N2O2S .Scientific Research Applications
Drug Discovery and Development
“N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine” may have potential applications in drug discovery, particularly as a scaffold for developing kinase inhibitors. Similar piperidine derivatives have been used to design inhibitors against clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Chemical Synthesis
This compound could be used in the synthesis of more complex chemical entities. For example, derivatives of piperidine have been synthesized for biological evaluation, which suggests that our compound of interest could serve as an intermediate or a reactant in organic synthesis .
Mechanism of Action
Target of Action
The primary target of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells .
Result of Action
The inhibition of DHFR by N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine can lead to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It can also exhibit antimicrobial activity .
Safety and Hazards
Future Directions
The future directions for research into these types of compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
properties
IUPAC Name |
3-(2-amino-4-piperidin-1-ylsulfonylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-10-11(4-5-13(12)16-7-6-14(18)19)22(20,21)17-8-2-1-3-9-17/h4-5,10,16H,1-3,6-9,15H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRRDKSWZOMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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